molecular formula C10H7F2N3O2 B11712825 3-(Difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole

3-(Difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole

Cat. No.: B11712825
M. Wt: 239.18 g/mol
InChI Key: HJMYTPMDSLUZCH-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole is a chemical compound characterized by the presence of a difluoromethyl group and a nitrophenyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole typically involves the reaction of 2-nitrophenylhydrazine with difluoromethyl ketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The difluoromethyl group can be converted to other functional groups through reduction reactions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of difluoromethyl derivatives.

    Substitution: Introduction of various substituents onto the aromatic ring.

Scientific Research Applications

3-(Difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluoromethyl and nitrophenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole
  • 3-(Difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole
  • 3-(Difluoromethyl)-1-(2-aminophenyl)-1H-pyrazole

Uniqueness

3-(Difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole is unique due to the specific positioning of the difluoromethyl and nitrophenyl groups, which influence its chemical reactivity and biological activity. The presence of the difluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H7F2N3O2

Molecular Weight

239.18 g/mol

IUPAC Name

3-(difluoromethyl)-1-(2-nitrophenyl)pyrazole

InChI

InChI=1S/C10H7F2N3O2/c11-10(12)7-5-6-14(13-7)8-3-1-2-4-9(8)15(16)17/h1-6,10H

InChI Key

HJMYTPMDSLUZCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC(=N2)C(F)F)[N+](=O)[O-]

Origin of Product

United States

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